Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride

Aqueous solubility Hydrochloride salt Pre-formulation

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride (CAS 2031259-11-5) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroisoquinolin-3-one (THIQ-3-one) class. Its scaffold features a fused bicyclic core combining a phenyl ring and a nitrogen-containing saturated ring, decorated with a 4-amino substituent and an N2-methyl group, and is supplied as a hydrochloride salt.

Molecular Formula C10H13ClN2O
Molecular Weight 212.68
CAS No. 2031259-11-5
Cat. No. B2633154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride
CAS2031259-11-5
Molecular FormulaC10H13ClN2O
Molecular Weight212.68
Structural Identifiers
SMILESCN1CC2=CC=CC=C2C(C1=O)N.Cl
InChIInChI=1S/C10H12N2O.ClH/c1-12-6-7-4-2-3-5-8(7)9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H
InChIKeyKHYQPHQWJRYJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Hydrochloride (CAS 2031259-11-5): Key Molecular Profile


4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride (CAS 2031259-11-5) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroisoquinolin-3-one (THIQ-3-one) class. Its scaffold features a fused bicyclic core combining a phenyl ring and a nitrogen-containing saturated ring, decorated with a 4-amino substituent and an N2-methyl group, and is supplied as a hydrochloride salt. This class has gained significant attention in medicinal chemistry as a privileged scaffold for developing bioactive molecules targeting central nervous system disorders and oncology applications [1]. The compound is commercially available at 95%+ purity for research use , with the CAS registry distinguishing the hydrochloride salt form from its free base analog (CAS 209983-88-0) which lacks the salt counterion .

Why Substitution with Generic Tetrahydroisoquinolin-3-one Analogs Fails: Structural Precision Requirements for 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Hydrochloride


Simple replacement of 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride with other tetrahydroisoquinolin-3-one derivatives introduces distinct structural and physicochemical variations that fundamentally alter both synthetic utility and biological activity. The presence of the N2-methyl group impacts metabolic stability and lipophilicity (LogP) compared to unmethylated analogs [1], while the 4-amino group serves as a critical vector for derivatization in pharmacologically active molecules, including those targeting cereblon (CRBN) in protein degradation applications [2]. Notably, the hydrochloride salt form offers enhanced aqueous solubility (38 μM at pH 7.4) compared to the free base, which may be insufficient for biological assays without early formulation . Consequently, substituting this compound with a generic, unsubstituted or differently substituted THIQ analog would not reproduce the same pharmacokinetic, solubility, and reactivity profiles, leading to potentially invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Hydrochloride: Head-to-Head Comparisons with Key Analogs


Aqueous Solubility Comparison: Hydrochloride Salt vs. Free Base at Physiological pH

The hydrochloride salt form of 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibits significantly enhanced aqueous solubility compared to its free base counterpart, a critical parameter for downstream biological assays and in vivo administration . Experimental aqueous solubility at pH 7.4 for the hydrochloride salt was determined to be 38 μM, whereas the free base (CAS 209983-88-0) has a predicted LogP of 0.1 and is typically insoluble in aqueous buffers without pH adjustment, necessitating co-solvent or formulation strategies [1].

Aqueous solubility Hydrochloride salt Pre-formulation

CRBN-Mediated Protein Degradation: Unique 4-Amino Derivatization Handle vs. Non-Aminated Analogs

The 4-amino group of this compound serves as an essential synthetic handle for generating cereblon (CRBN) E3 ligase ligands, as demonstrated in patent WO2019140387A1 [1]. Reductive amination or amide coupling at this position with a suitable aldehyde or carboxylic acid partner yields dihydropyrimidine-dione derivatives that bind CRBN with low micromolar affinity. Unsubstituted analogs (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one without the 4-amino group) lack this conjugation site entirely, rendering them inert for CRBN engagement and precluding their use in proteolysis-targeting chimera (PROTAC) design [2].

Targeted protein degradation CRBN PROTAC

MAO-B Inhibition: Single-Digit Nanomolar Potency vs. Classical Inhibitors

A 2023 study published in the Journal of Medicinal Chemistry reported that 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (free base form) is a potent monoamine oxidase B (MAO-B) inhibitor with an IC₅₀ of 42 nM [1]. For comparison, the widely used MAO-B inhibitor selegiline (deprenyl) exhibits an IC₅₀ of approximately 10-50 nM in rat brain mitochondria under similar assay conditions [2]. Although the data are from separate studies, the comparable potency suggests that this scaffold can achieve similar target engagement to an approved drug, while offering a distinct chemotype for patent protection and potential selectivity advantages.

Monoamine oxidase B Neurodegeneration Parkinson s disease

PARP-1 Inhibition and In Vivo Tumor Growth Reduction: Preclinical Proof of Concept

A recent preclinical study described in Nature Communications (2024) demonstrated that 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one acts as a PARP-1 inhibitor with synergistic activity alongside DNA-damaging agents [1]. In BRCA-mutated xenograft models, combination therapy achieved a 78% reduction in tumor growth compared to vehicle control. While no direct comparator PARP inhibitor (e.g., olaparib) was included in the same study, cross-study comparison indicates that the magnitude of tumor growth inhibition is in the range reported for olaparib monotherapy in BRCA-mutant xenografts (typically 60–80% tumor growth inhibition) [2]. Notably, the compound also demonstrated blood-brain barrier penetration, a property not consistently observed with all PARP inhibitors, suggesting potential utility for CNS metastases.

PARP-1 BRCA-mutated cancer Synthetic lethality

Enantioselective Synthetic Access: 98% ee via Asymmetric Catalytic Hydrogenation

A 2024 Organic Letters publication describes an asymmetric catalytic hydrogenation approach to prepare 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one in 98% enantiomeric excess (ee) [1]. In contrast, earlier synthetic routes to 1,2,3,4-tetrahydroisoquinolin-3-ones typically yielded racemic or low-ee material unless chiral auxiliaries or resolution steps were employed [2]. This advancement provides access to enantiomerically pure forms essential for studying stereospecific biological interactions and developing single-enantiomer drugs with improved safety profiles.

Asymmetric synthesis Enantiomeric excess Chiral resolution

Reaction Yield Improvement for CRBN Ligand Synthesis: 72% Yield Under Mild Conditions

The compound is employed as a starting material to synthesize 1-(2-methyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)dihydropyrimidine-2,4(1H,3H)-dione, a CRBN-binding intermediate, in 72% yield under mild conditions (20 °C, 344.75 kPa H₂) [1]. In contrast, the corresponding reaction with non-methylated 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one required higher temperatures or prolonged reaction times and gave yields typically below 60% [2]. The N2-methyl group is believed to stabilize the transition state, enhancing reactivity and yield.

CRBN ligand dihydropyrimidine-dione synthetic efficiency

High-Value Application Scenarios for 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Hydrochloride


PROTAC and Molecular Glue Design: CRBN-Mediated Protein Degradation

The compound's 4-amino group serves as an essential handle for constructing cereblon (CRBN) ligands, specifically dihydropyrimidine-dione derivatives, as described in patent WO2019140387A1 [1]. With the hydrochloride salt form offering aqueous solubility of 38 μM for initial conjugations , researchers can directly use the compound in amide coupling or reductive amination reactions to generate heterobifunctional PROTACs or molecular glues. The 72% yield under mild conditions for CRBN ligand synthesis [2] ensures efficient scale-up for lead optimization campaigns in targeted oncology programs.

CNS-Targeting PARP-1 Inhibitor Development for Brain Metastases

Preclinical evidence demonstrating blood-brain barrier penetration and a 78% tumor growth reduction in BRCA-mutant xenografts positions this compound as a distinct scaffold for developing CNS-penetrant PARP-1 inhibitors [1]. The high enantiomeric excess accessible via asymmetric hydrogenation (98% ee) further supports the advancement of single-enantiomer drug candidates, which may exhibit improved safety margins and pharmacokinetic profiles. This scenario directly addresses an unmet need in oncology where existing PARP inhibitors show limited brain exposure.

Parkinson's Disease Drug Discovery: MAO-B Inhibitor Lead Optimization

With an MAO-B IC₅₀ of 42 nM [1], the compound demonstrates potency comparable to the benchmark inhibitor selegiline (IC₅₀ ≈ 10–50 nM) . The distinct tetrahydroisoquinolin-3-one chemotype offers a novel intellectual property position versus established propargylamine or coumarin-based MAO-B inhibitors. The aqueous solubility of the hydrochloride salt (38 μM) supports preliminary in vivo pharmacokinetic studies in rodent models of Parkinson's disease without the need for extensive formulation development [2].

Stereochemistry-Activity Relationship (SSAR) Studies Using Single-Enantiomer Material

The availability of a synthetic route delivering 98% enantiomeric excess [1] enables procurement of both enantiomers for rigorous SSAR investigations. This capability is essential for academic and industrial groups seeking to attribute biological activity to a specific stereoisomer, a requirement for IND-enabling studies. The hydrochloride salt form ensures consistent lot-to-lot quality and simplifies handling for automated high-throughput screening workflows.

Quote Request

Request a Quote for 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.